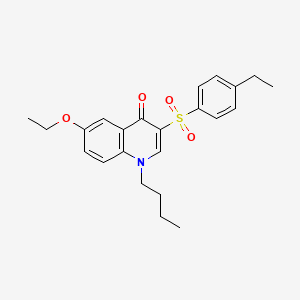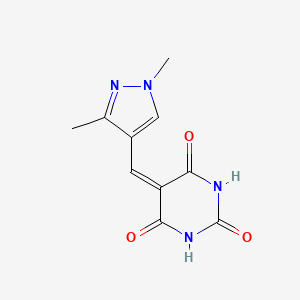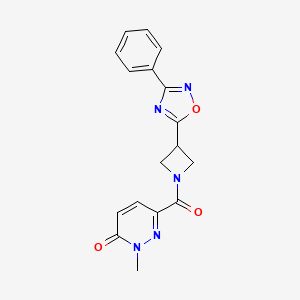
2-Hydrazinyl-6-methylpyrimidin-4(3H)-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydrazinyl-6-methylpyrimidin-4(3H)-one, also known as 2-Hydrazino-6-methyl-pyrimidin-4-ol, is a compound used for proteomics research . It has a molecular formula of C5H8N4O and a molecular weight of 140.143 .
Synthesis Analysis
The synthesis of 2-Hydrazinyl-6-methylpyrimidin-4(3H)-one involves several steps . One method involves the reaction of 6-methyl-2-(methylsulfanyl)-3,4-dihydropyrimidin-4-one with hydrazine hydrate in ethanol at 80°C for 5.5 hours . The reaction mixture is then allowed to cool to room temperature, and the resulting precipitate is collected and dried by vacuum filtration . Other methods involve heating with hydrazine hydrate for shorter periods or at higher temperatures .Chemical Reactions Analysis
The chemical reactions involving 2-Hydrazinyl-6-methylpyrimidin-4(3H)-one are primarily its synthesis reactions . These reactions involve the use of hydrazine hydrate and various conditions of temperature and time .Applications De Recherche Scientifique
Hydration and Prototropic Tautomerism
- Hydration Effects : A study on a similar compound, 2-(2-hydroxyethyl)amino-6-methylpyrimidin-4(3H)-one, found that hydration leads to an equilibrium mixture of 4-oxo-3,4-dihydro and 4-hydroxy tautomers. The equilibrium favors the 4-oxo-3,4-dihydro form in less polar media (Erkin & Krutikov, 2005).
Synthesis and Chemical Reactions
- Derivatives Formation : Research on 2-hydroxy-4-mercapto-6-methylpyrimidine-5-carboxylic acid, heated with hydrazine, formed 4-hydrazino derivatives. These derivatives exhibited notable cytostatic, virostatic, and antiinflammatory properties (Machoń & Długosz, 1976).
- Hydrazinolysis : A study on 6-amino-4-hydroxy-1-methylpyrimidine-2(1H)-thione demonstrated that it reacts with hydrazine to yield various products, including triazole and triazolylacetohydrazide derivatives (Dickinson & Jacobsen, 1975).
- Antimicrobial Agent Synthesis : Synthesis of 2-hydrazino-4-alkoxy-6-methylpyrimidine and related compounds aimed at searching for antimicrobial agents. These compounds showed significant reactivity with hydrazine hydrate (Takagi & Ueda, 1963).
Complexation and Coordination Chemistry
- Metal Complex Formation : A study on the cobalt(II) complex of 2-hydrazino-4-hydroxy-6-methylpyrimidine revealed its potential as a chemotherapeutic agent against Mycobacterium tuberculosis. The study focused on its coordination possibilities with metal ions (Sakaguchi et al., 1990).
Corrosion Inhibition
- Corrosion Inhibition : A derivative of 2-hydrazinyl-6-methylpyrimidin-4(3H)-one hydrochloride was synthesized and used as a corrosion inhibitor for mild steel in acid solutions. This research highlights its potential application in industrial maintenance (Abdallah, Ahmed, & Saleh, 2016).
Spectrochemical Analysis
- Spectrochemical Studies : Copper (II), cobalt (II), nickel (II), and zinc (II) complexes of 2-hydrazino-4-hydroxy-6-methylpyrimidine were synthesized and examined using infrared (IR) and nuclear magnetic resonance (NMR) spectra. This study provides insights into the binding and structural properties of these metal complexes (Sakaguchi, Anzai, Fujita, & Sakaguchi, 1977).
Safety and Hazards
The safety information available indicates that 2-Hydrazinyl-6-methylpyrimidin-4(3H)-one may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propriétés
IUPAC Name |
2-hydrazinyl-4-methyl-1H-pyrimidin-6-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O.ClH/c1-3-2-4(10)8-5(7-3)9-6;/h2H,6H2,1H3,(H2,7,8,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAWMQGWUMPVMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazinyl-6-methylpyrimidin-4(3H)-one hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole](/img/structure/B2354798.png)
![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one](/img/structure/B2354800.png)







![[(1R,4S)-4-Aminocyclopent-2-en-1-yl]methanol](/img/structure/B2354812.png)
![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2354813.png)


![6-(4-chlorobenzyl)-8-(4-fluorobenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2354820.png)